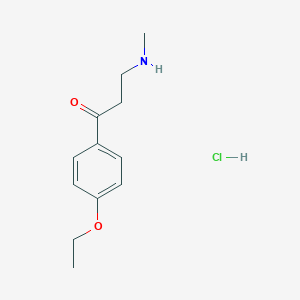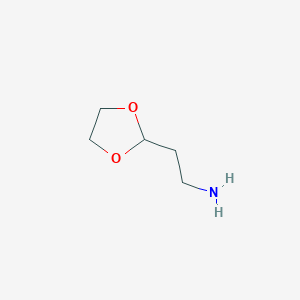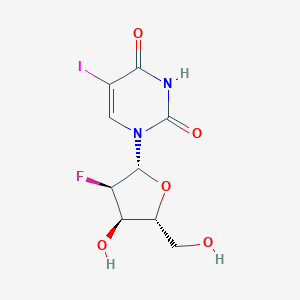
氯啶乙酯
描述
Cinidon-ethyl is a post-emergence herbicide primarily used for controlling annual broad-leaved weeds in cereals such as wheat, rye, and triticale . It is known for its low aqueous solubility, moderate volatility, and low tendency to leach into groundwater . The compound is relatively non-toxic to mammals and honeybees but is moderately toxic to aquatic organisms and earthworms .
科学研究应用
Cinidon-ethyl has several scientific research applications:
作用机制
Target of Action
Cinidon-ethyl primarily targets the enzyme protoporphyrinogen IX oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .
Mode of Action
Cinidon-ethyl is a PPO-inhibiting, peroxidizing herbicide . It acts primarily by contact action, with no significant differences observed between foliar and root absorption or translocation of the herbicide . The herbicide is rapidly absorbed by the plant cuticle due to its high lipophilicity .
Biochemical Pathways
Upon inhibition of PPO by Cinidon-ethyl, protoporphyrinogen accumulates in the plant cells . This compound then acts as a photosensitizer, promoting the formation of radical oxygen species . These radicals cause lipid peroxidation, which results in membrane disruption .
Pharmacokinetics
Cinidon-ethyl has a low aqueous solubility and is relatively volatile . It has a low tendency to leach to groundwater and is slightly mobile . The tolerance of wheat to Cinidon-ethyl is suggested to be the consequence of a more rapid metabolism, coupled with moderate leaf absorption .
Result of Action
The toxic agent causes lipid peroxidation which results in membrane disruption . These effects quickly lead to cell death and tissue desiccation . The treated weeds are usually dead within three weeks of application .
Action Environment
It is rainfast one hour after application . It is more toxic to aquatic organisms , indicating that its efficacy and environmental impact can vary depending on the surrounding conditions.
生化分析
Biochemical Properties
Cinidon-ethyl interacts with the enzyme protoporphyrinogen oxidase , inhibiting its function . This interaction disrupts the biochemical reactions in plants, leading to their death .
Cellular Effects
Cinidon-ethyl exerts its effects on plant cells by disrupting the normal functioning of the cell. It is rapidly absorbed by the plant cuticle and its effects can be seen within 48 hours . The product is most effective on smaller weeds up to the 4-5 leaf stage .
Molecular Mechanism
Cinidon-ethyl exerts its effects at the molecular level by inhibiting the enzyme protoporphyrinogen oxidase . This inhibition disrupts the normal biochemical reactions in the plant cells, leading to their death .
Temporal Effects in Laboratory Settings
Cinidon-ethyl is not persistent in soil or water systems . It has a low aqueous solubility and is relatively volatile . The product is rainfast one hour after application and its activity is not affected by low temperatures, allowing it to be used early in the growing season .
Dosage Effects in Animal Models
Currently, there is no available information on the effects of Cinidon-ethyl dosage in animal models. It has been reported that Cinidon-ethyl has a low mammalian toxicity .
Transport and Distribution
Cinidon-ethyl is slightly mobile . It is rapidly absorbed by the plant cuticle following application
准备方法
Cinidon-ethyl can be synthesized through two main methods:
Indole and Anhydride Reaction: This method involves the reaction of indole with an anhydride to form an intermediate, which is then esterified with an alcohol and acid to produce cinidon-ethyl.
Indole and Acid Chloride Reaction: In this method, indole reacts with an acid chloride to form an intermediate, which is then converted to cinidon-ethyl through an amide formation reaction.
化学反应分析
Cinidon-ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Cinidon-ethyl is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:
Flumioxazin: Another protoporphyrinogen oxidase inhibitor used as a herbicide.
Sulfentrazone: A herbicide with a similar mode of action but different chemical structure.
Saflufenacil: Another herbicide that inhibits protoporphyrinogen oxidase and is used for controlling broadleaf weeds.
These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .
属性
IUPAC Name |
ethyl (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4/c1-2-26-19(25)16(21)10-11-9-12(7-8-15(11)20)22-17(23)13-5-3-4-6-14(13)18(22)24/h7-10H,2-6H2,1H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKTZOEKDFTBU-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036753 | |
| Record name | Cinidon-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142891-20-1 | |
| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142891-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinidon-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142891201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinidon-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINIDON-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXK8669936 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















